molecular formula C46H52ClF6N2P B12066731 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate CAS No. 885691-99-6

3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate

Cat. No.: B12066731
CAS No.: 885691-99-6
M. Wt: 813.3 g/mol
InChI Key: FNOMLOHXEUPFFV-UHFFFAOYSA-N
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Description

3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1H-benzo[e]indolium hexafluorophosphate (CAS: 885691-99-6) is a polymethine dye characterized by a conjugated π-system and a rigid benzo[e]indole backbone. The compound features dual benzindolium moieties connected via a chloro-substituted cyclohexenyl bridge, with butyl and methyl groups enhancing solubility and steric stability . Its hexafluorophosphate (PF₆⁻) counterion contributes to thermal stability and low hygroscopicity, making it suitable for photonic applications such as organic light-emitting diodes (OLEDs) and nonlinear optical materials .

The synthesis involves condensation of benzindole precursors with chloro-cyclohexenyl intermediates, followed by metathesis to exchange counterions. Structural validation employs NMR (¹H, ¹³C, and 2D techniques), UV/Vis spectroscopy (λmax ~ 600–700 nm), and elemental analysis .

Properties

CAS No.

885691-99-6

Molecular Formula

C46H52ClF6N2P

Molecular Weight

813.3 g/mol

IUPAC Name

(2E)-3-butyl-2-[(2E)-2-[3-[(E)-2-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate

InChI

InChI=1S/C46H52ClN2.F6P/c1-7-9-30-48-38-26-22-32-16-11-13-20-36(32)42(38)45(3,4)40(48)28-24-34-18-15-19-35(44(34)47)25-29-41-46(5,6)43-37-21-14-12-17-33(37)23-27-39(43)49(41)31-10-8-2;1-7(2,3,4,5)6/h11-14,16-17,20-29H,7-10,15,18-19,30-31H2,1-6H3;/q+1;-1

InChI Key

FNOMLOHXEUPFFV-UHFFFAOYSA-N

Isomeric SMILES

CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate involves several steps. The key starting materials include 3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indole and 2-chloro-cyclohex-1-enyl. The synthetic route typically involves the formation of the indolium salt through a series of condensation and cyclization reactions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The aromatic rings and the indolium core play a crucial role in its binding affinity and reactivity. The hexafluorophosphate counterion may also influence its solubility and stability in different environments .

Comparison with Similar Compounds

Alkyl Chain Modifications

  • Butyl vs. Ethyl Groups: The target compound’s butyl chains (vs. ethyl in 769933-13-3) improve solubility in nonpolar solvents (e.g., toluene, chloroform) and reduce aggregation in solid-state applications. However, shorter ethyl chains may enhance crystallinity for single-crystal studies .
  • Methyl Substituents : The 1,1-dimethyl groups on the benzindole rings prevent π-stacking interactions, reducing self-quenching in emissive applications compared to unmethylated analogues .

Core Structure and Substituents

  • Benzo[e]indole vs. Benz[cd]indole : The benzo[e]indole core (target compound) exhibits extended conjugation compared to benz[cd]indole (155613-98-2), resulting in a redshifted absorption (Δλmax ~ 30–50 nm) and higher molar extinction coefficients .
  • Chloro Substituents: The 2-chloro group on the cyclohexenyl bridge stabilizes the excited state via electron-withdrawing effects, enhancing fluorescence quantum yield (ΦF ~ 0.45) compared to non-halogenated analogues (ΦF ~ 0.25–0.35) .

Counterion Effects

  • Hexafluorophosphate (PF₆⁻) vs. Tetrafluoroborate (BF₄⁻) : The PF₆⁻ counterion in the target compound offers superior thermal stability (decomposition temperature >250°C vs. ~200°C for BF₄⁻ salts) and lower moisture sensitivity, critical for OLED fabrication under ambient conditions .

Research Findings

  • Photophysical Performance : The target compound exhibits a narrow emission band (FWHM ~50 nm) at 680 nm, outperforming tetrafluoroborate analogues in near-infrared (NIR) imaging applications .
  • Synthetic Yield : Condensation reactions for the target compound achieve ~65% yield, lower than ethyl-substituted variants (~80%) due to steric hindrance from butyl groups .
  • Stability : Accelerated aging tests (85°C/85% RH) show <5% degradation over 500 hours for the PF₆⁻ salt, versus ~15% degradation for BF₄⁻ counterparts .

Biological Activity

The compound 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate is a complex organic molecule with potential biological activities. This article seeks to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

This compound belongs to a class of benzo[e]indole derivatives, characterized by their unique structural features which may contribute to their biological activity. The molecular formula is C36H39F6N2PC_{36}H_{39}F_6N_2P, indicating a large and complex structure that may interact with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including those similar to the compound . Indole-based compounds have shown effectiveness against various viral infections, particularly herpes simplex virus (HSV) and hepatitis C virus (HCV) . The mechanism often involves the inhibition of viral replication and interference with viral protein synthesis.

Case Study:
In a study examining the antiviral properties of indole derivatives, compounds similar to our target showed significant inhibition of HSV replication in Vero cells, with IC50 values indicating effective concentrations for antiviral activity .

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain indole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 12.4 µM to 16.5 µM against various bacterial strains .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus12.4
Compound BEscherichia coli16.4
Compound CKlebsiella pneumoniae16.5

Antifibrotic Activity

There is emerging evidence suggesting that certain indole derivatives may possess antifibrotic properties. In vitro studies have shown that these compounds can inhibit the activation of hepatic stellate cells, which play a crucial role in liver fibrosis. This activity was observed at concentrations around 10 µM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity: Many indole derivatives inhibit key enzymes involved in viral replication.
  • Interference with Cellular Signaling: These compounds may modulate signaling pathways that are critical for cell survival and proliferation.
  • Direct Interaction with Viral Proteins: Some studies suggest that these compounds can bind directly to viral proteins, preventing their function.

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